molecular formula C10H11N3O2S B13097644 2-((2-Methoxyethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole CAS No. 604740-21-8

2-((2-Methoxyethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole

Cat. No.: B13097644
CAS No.: 604740-21-8
M. Wt: 237.28 g/mol
InChI Key: CFCBXVXKYZIVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Methoxyethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains an oxadiazole ring, which is known for its stability and versatility in chemical reactions. The presence of a pyridine ring and a methoxyethylthio group further enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxyethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-4-carboxylic acid hydrazide with 2-(2-methoxyethylthio)acetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxyethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The methoxyethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Derivatives with different functional groups replacing the methoxyethylthio group.

Scientific Research Applications

2-((2-Methoxyethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((2-Methoxyethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Methoxyethyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole
  • 2-((2-Methoxyethyl)thio)-5-(pyridin-2-yl)-1,3,4-oxadiazole
  • 2-((2-Methoxyethyl)thio)-5-(phenyl)-1,3,4-oxadiazole

Uniqueness

2-((2-Methoxyethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the methoxyethylthio group also provides additional sites for chemical modification, enhancing its versatility in various applications.

Properties

CAS No.

604740-21-8

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

2-(2-methoxyethylsulfanyl)-5-pyridin-4-yl-1,3,4-oxadiazole

InChI

InChI=1S/C10H11N3O2S/c1-14-6-7-16-10-13-12-9(15-10)8-2-4-11-5-3-8/h2-5H,6-7H2,1H3

InChI Key

CFCBXVXKYZIVAQ-UHFFFAOYSA-N

Canonical SMILES

COCCSC1=NN=C(O1)C2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.